molecular formula C7H11NO2 B14897508 1-Aminospiro[2.3]hexane-5-carboxylic

1-Aminospiro[2.3]hexane-5-carboxylic

Cat. No.: B14897508
M. Wt: 141.17 g/mol
InChI Key: WTPDBZJGYPLFJD-UHFFFAOYSA-N
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Description

1-Aminospiro[2.3]hexane-5-carboxylic acid is a conformationally rigid analog of amino acids such as glutamic acid and lysine. This compound is characterized by its unique spirocyclic structure, which imparts distinct chemical and biological properties. The rigidity of the spirocyclic framework makes it an interesting subject for research in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Aminospiro[2.3]hexane-5-carboxylic acid can be synthesized from 3-methylidenecyclobutanecarbonitrile. The synthetic route involves a catalytic [1+2]-cycloaddition of ethyl 2-diazo-2-nitroacetate to the double bond of the unsaturated nitrile. This is followed by a chemoselective reduction of the nitro and cyano groups, and finally, hydrolysis of the ester moiety .

Industrial Production Methods

While specific industrial production methods for this compound acid are not widely documented, the synthetic route mentioned above can be adapted for large-scale production with appropriate optimization of reaction conditions and catalysts.

Chemical Reactions Analysis

Types of Reactions

1-Aminospiro[2.3]hexane-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The primary amine group can be oxidized to form corresponding oxo derivatives.

    Reduction: The nitro and cyano groups in intermediates can be reduced to amines.

    Substitution: The carboxylic acid group can participate in substitution reactions to form esters or amides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a palladium catalyst are used.

    Substitution: Reagents like thionyl chloride (SOCl₂) for forming acyl chlorides, followed by reaction with alcohols or amines.

Major Products

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of primary amines.

    Substitution: Formation of esters and amides.

Scientific Research Applications

1-Aminospiro[2.3]hexane-5-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex molecules due to its rigid structure.

    Biology: Studied for its potential role in modulating biological pathways.

    Medicine: Investigated for its potential therapeutic properties, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: Utilized in the synthesis of novel materials with unique properties.

Mechanism of Action

The mechanism of action of 1-Aminospiro[2.3]hexane-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The rigid spirocyclic structure allows for precise binding to these targets, potentially modulating their activity. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Aminospiro[2.3]hexane-5-carboxylic acid is unique due to its specific spirocyclic structure, which imparts rigidity and distinct chemical properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C7H11NO2

Molecular Weight

141.17 g/mol

IUPAC Name

2-aminospiro[2.3]hexane-5-carboxylic acid

InChI

InChI=1S/C7H11NO2/c8-5-3-7(5)1-4(2-7)6(9)10/h4-5H,1-3,8H2,(H,9,10)

InChI Key

WTPDBZJGYPLFJD-UHFFFAOYSA-N

Canonical SMILES

C1C(CC12CC2N)C(=O)O

Origin of Product

United States

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